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  • Product: 7-Oxa-2-azaspiro[4.5]decan-3-one
  • CAS: 1487759-95-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 7-Oxa-2-azaspiro[4.5]decan-3-one

Abstract This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 7-Oxa-2-azaspiro[4.5]decan-3-one, a spirocyclic γ-lactam containing a tetrahydropyran m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 7-Oxa-2-azaspiro[4.5]decan-3-one, a spirocyclic γ-lactam containing a tetrahydropyran moiety. As a molecule incorporating two key heterocyclic scaffolds prevalent in medicinal chemistry, this compound represents a significant building block for drug discovery and development. Due to its status as a novel or sparsely documented entity, this paper synthesizes predictive insights based on the established chemistry of its constituent functional groups and data from closely related structural analogs. We will delve into plausible synthetic routes, predict its spectroscopic signature, explore its inherent reactivity, and discuss its potential as a privileged scaffold in modern therapeutic design. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique three-dimensional architecture of this spirocyclic system.

Introduction: The Strategic Value of Spirocyclic Lactams

The principle of "escaping from flatland" has become a cornerstone of modern medicinal chemistry, compelling researchers to explore complex, three-dimensional molecular architectures to enhance potency, selectivity, and pharmacokinetic properties. Spirocyclic compounds, characterized by two rings sharing a single quaternary carbon atom, are exemplary of this design philosophy. Their rigid, well-defined conformational arrangement reduces the entropic penalty upon binding to a biological target, often leading to improved affinity.[1]

The 7-Oxa-2-azaspiro[4.5]decan-3-one scaffold is a compelling fusion of two medicinally significant heterocycles: a γ-lactam (pyrrolidin-2-one) and a tetrahydropyran.

  • The γ-Lactam Moiety: This five-membered cyclic amide is a cornerstone in numerous bioactive molecules and natural products. Its constrained structure can mimic peptide bonds, making it a valuable component in peptidomimetic chemistry.[2]

  • The Tetrahydropyran Ring: This saturated oxygen-containing heterocycle is abundant in a wide array of natural products with significant biological activity, valued for its ability to engage in hydrogen bonding and provide a stable, defined spatial orientation for other functional groups.

The combination of these two rings around a central spiro-carbon results in a rigid, chiral scaffold with distinct spatial vectors for functionalization, making 7-Oxa-2-azaspiro[4.5]decan-3-one a high-potential building block for creating novel chemical entities.

Molecular Structure and Nomenclature

The unambiguous identification of the target compound is critical. The IUPAC name, 7-Oxa-2-azaspiro[4.5]decan-3-one, defines a ten-atom spirocyclic system. The numbering convention begins in the ring adjacent to the spiro-carbon, proceeding away from it.

  • Spiro[4.5]decane: Indicates a spirocyclic system where one ring has 5 atoms (including the spiro-carbon) and the other has 6 atoms (including the spiro-carbon).

  • 2-aza: A nitrogen atom is at the 2-position of the five-membered ring.

  • 7-oxa: An oxygen atom is at the 7-position of the six-membered ring.

  • 3-one: A carbonyl group is located at the 3-position, defining the γ-lactam.

Table 1: Core Molecular Properties (Predicted)

Property Value Source
Molecular Formula C₈H₁₃NO₂ Calculated
Molecular Weight 155.19 g/mol Calculated
Monoisotopic Mass 155.09463 Da Predicted[3]
XlogP (Predicted) -0.2 Predicted[3]
Hydrogen Bond Donor Count 1 (N-H) Calculated

| Hydrogen Bond Acceptor Count | 2 (C=O, O) | Calculated |

Synthesis Strategies: Forging the Spirocyclic Core

While no direct synthesis of 7-Oxa-2-azaspiro[4.5]decan-3-one has been documented in peer-reviewed literature, its construction is feasible through established methodologies for creating spiro-γ-lactams. The key challenge lies in the strategic formation of the spirocyclic junction. We propose two plausible retrosynthetic approaches.

Approach A: Intramolecular Cyclization

A robust strategy involves the intramolecular cyclization of a suitably functionalized tetrahydropyran precursor. This approach leverages the formation of the γ-lactam ring as the final key step.

G cluster_0 Retrosynthetic Analysis Target 7-Oxa-2-azaspiro[4.5]decan-3-one Precursor1 γ-Amino Acid Precursor Target->Precursor1 Amide bond formation Precursor2 Functionalized Tetrahydropyran Precursor1->Precursor2 Nitrogen introduction (e.g., reductive amination) Precursor3 Tetrahydropyran-4-carbaldehyde Precursor2->Precursor3 Chain elongation (e.g., Wittig/Horner-Wadsworth-Emmons)

Caption: Retrosynthesis via Intramolecular Lactamization.

Experimental Protocol (Proposed):

  • Step 1: Chain Elongation. Commercially available tetrahydropyran-4-carbaldehyde is subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate ester (e.g., triethyl phosphonoacetate) to yield an α,β-unsaturated ester.

  • Step 2: Conjugate Addition. The resulting ester undergoes a Michael addition with a nitrogen nucleophile, such as nitromethane.

  • Step 3: Reduction. The nitro group is reduced to a primary amine (e.g., using H₂, Pd/C or Zn/HCl), and the ester is concurrently or subsequently reduced to a primary alcohol.

  • Step 4: Lactamization. The resulting γ-amino alcohol is oxidized to the corresponding γ-amino acid, which upon heating or treatment with a coupling agent (e.g., EDC, DCC), undergoes intramolecular cyclization to form the target lactam, 7-Oxa-2-azaspiro[4.5]decan-3-one.

This pathway offers good control over the assembly of the carbon skeleton and leverages reliable, high-yielding transformations.

Approach B: Spirocyclization via Cycloaddition

1,3-dipolar cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings with excellent stereocontrol.[1][4] This approach would build the γ-lactam ring directly onto a pre-formed exocyclic alkene on the tetrahydropyran ring.

G cluster_1 Synthetic Workflow Start 4-Methylenetetrahydropyran Reaction [3+2] Cycloaddition Start->Reaction Dipole Azomethine Ylide Precursor (e.g., Isatin + Amino Acid) Dipole->Reaction Product Spiro-oxindole Intermediate Reaction->Product Forms spiro-pyrrolidine Final 7-Oxa-2-azaspiro[4.5]decan-3-one Product->Final Post-cycloaddition modifications (e.g., reduction, hydrolysis)

Caption: Synthesis via 1,3-Dipolar Cycloaddition.

Experimental Protocol (Proposed):

  • Step 1: Substrate Synthesis. 4-Methylenetetrahydropyran is synthesized from tetrahydropyran-4-one via a Wittig reaction.

  • Step 2: Ylide Generation and Cycloaddition. An azomethine ylide is generated in situ, for example, from the condensation of an isatin derivative with an amino acid like sarcosine. This dipole reacts with 4-methylenetetrahydropyran in a [3+2] cycloaddition to form a complex spiro-oxindole-pyrrolidine system.

  • Step 3: Ring Modification. The resulting spiro-oxindole intermediate undergoes a series of transformations, such as reductive cleavage and hydrolysis, to remove the oxindole auxiliary and reveal the desired γ-lactam core.

This method is particularly valuable for accessing chiral, enantiomerically pure products by using chiral catalysts or starting materials.[4]

Spectroscopic Characterization (Predicted)

The structural elucidation of 7-Oxa-2-azaspiro[4.5]decan-3-one would rely on a combination of standard spectroscopic techniques. Based on data from analogous structures like 1-oxaspiro[4.5]decan-2-ones and other γ-lactams, we can predict the key spectral features.[2][5]

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Value Rationale
¹H NMR N-H δ 6.5-8.0 ppm (broad singlet) Typical amide proton chemical shift.
-CH₂-N- δ 3.2-3.6 ppm (multiplet) Protons alpha to the amide nitrogen.
-CH₂-C=O δ 2.3-2.6 ppm (singlet or AB quartet) Protons alpha to the amide carbonyl.
-CH₂-O- δ 3.5-4.0 ppm (multiplet) Protons on the tetrahydropyran ring adjacent to oxygen.
-CH₂- (THP ring) δ 1.5-2.0 ppm (multiplet) Remaining aliphatic protons on the tetrahydropyran ring.
¹³C NMR C=O (Lactam) δ 175-180 ppm Characteristic chemical shift for an amide carbonyl.
C-spiro (C5) δ 45-55 ppm Quaternary carbon, deshielded by adjacent heteroatoms.
C-O (C6, C8) δ 65-75 ppm Carbons adjacent to the ether oxygen in the THP ring.
C-N (C1) δ 40-50 ppm Carbon adjacent to the amide nitrogen.
C-C=O (C4) δ 30-40 ppm Carbon alpha to the amide carbonyl.
IR (cm⁻¹) N-H stretch 3200-3400 cm⁻¹ (broad) Typical for secondary amides.
C=O stretch 1670-1700 cm⁻¹ (strong) Strong absorption characteristic of a γ-lactam carbonyl.
C-O stretch 1050-1150 cm⁻¹ (strong) Characteristic of the ether linkage in the tetrahydropyran ring.
Mass Spec (ESI+) [M+H]⁺ m/z 156.1019 Calculated for C₈H₁₄NO₂⁺.

| | [M+Na]⁺ | m/z 178.0838 | Calculated for C₈H₁₃NNaO₂⁺. |

Chemical Reactivity and Derivatization Potential

The reactivity of 7-Oxa-2-azaspiro[4.5]decan-3-one is governed by the interplay of its γ-lactam and tetrahydropyran functionalities. The spirocyclic nature imparts significant steric hindrance around the C5 position, which can influence the stereochemical outcome of reactions.

G cluster_reactions Potential Reactions Reactant 7-Oxa-2-azaspiro[4.5]decan-3-one N-H C=O α-CH₂ N_Alkylation N-Alkylation / N-Acylation (R-X, Base) Reactant:n->N_Alkylation Site of N-functionalization Reduction Amide Reduction (LiAlH₄) Reactant:c->Reduction Reduction to amine Alpha_Func α-Functionalization (LDA, E⁺) Reactant:a->Alpha_Func Enolate formation

Caption: Key Reactive Sites and Potential Transformations.

  • N-Functionalization: The amide N-H is acidic and can be deprotonated with a suitable base (e.g., NaH) to allow for N-alkylation or N-acylation. This is a primary site for introducing diversity and modulating properties such as solubility and cell permeability.

  • Carbonyl Reactivity: The lactam carbonyl can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the saturated 7-oxa-2-azaspiro[4.5]decane core. This transformation is crucial for converting the lactam into a versatile amine scaffold.

  • α-Carbon Chemistry: The protons on the carbon alpha to the carbonyl (C4) are weakly acidic. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate an enolate, which can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the C4 position.

  • Ring Stability: Both the γ-lactam and tetrahydropyran rings are generally stable under neutral and basic conditions. However, harsh acidic or basic conditions coupled with high temperatures can induce hydrolysis of the lactam ring, opening it to the corresponding γ-amino acid.

Potential Applications in Drug Discovery

The 7-Oxa-2-azaspiro[4.5]decan-3-one scaffold is a promising starting point for developing novel therapeutics. Its rigid three-dimensional structure is ideal for designing selective inhibitors or agonists. Analogous oxa-azaspiro[4.5]decane systems have shown significant biological activity, suggesting a fertile ground for exploration.

  • Central Nervous System (CNS) Agents: Closely related 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as potent M1 muscarinic agonists for the potential treatment of dementia and Alzheimer's disease.[6] This suggests that the core spirocyclic framework is well-suited for interaction with CNS targets.

  • Antimicrobial Agents: Spiro-lactams, in general, have been investigated as novel antimicrobial agents, with some derivatives showing promising activity against HIV and Plasmodium.[1][7] The unique geometry of the 7-oxa-2-azaspiro[4.5]decan-3-one core could be exploited to develop new classes of anti-infectives.

  • Metabolic and Cardiovascular Disease: The incorporation of rigid, spirocyclic elements is a common strategy to improve the metabolic stability and target engagement of drug candidates. The inherent stability of the tetrahydropyran ring and the derivatization potential of the lactam make this scaffold attractive for a wide range of therapeutic targets where precise spatial orientation is key to activity.

Conclusion

7-Oxa-2-azaspiro[4.5]decan-3-one stands as a molecule of high potential, embodying the principles of modern molecular design. While direct experimental data remains to be published, this in-depth analysis, based on established chemical principles and the behavior of analogous structures, provides a robust framework for its future investigation. Its synthesis is achievable through well-understood synthetic transformations, and its chemical properties offer multiple avenues for derivatization. As the demand for novel, three-dimensional chemical matter continues to grow, scaffolds like 7-Oxa-2-azaspiro[4.5]decan-3-one will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • Basireddy, S. et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tsukamoto, S. et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Krska, S. W. et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development. Available at: [Link]

  • Jimenez-Orozco, F. A. et al. (2022). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules. Available at: [Link]

  • PubChemLite. (n.d.). 7-oxa-2-azaspiro[4.5]decan-1-one. Retrieved March 21, 2026, from [Link]

  • Fedorov, Y. V. et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Vaskevych, R. I. et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]

  • PubChemLite. (n.d.). 7-oxa-2-azaspiro[4.5]decane. Retrieved March 21, 2026, from [Link]

  • Alves, M. J. et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decan-3-one. Retrieved March 21, 2026, from [Link]

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • Chaithong, T. et al. (2022). A synthetic strategy for 1-azaspiro[4.5]-7-decen-2-one based on N-acyliminium spirocyclization is reported. HETEROCYCLES. Available at: [Link]

  • Bawa, S. et al. (2020). Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design. Available at: [Link]

  • Couthon-Gourves, H. et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). 3-((2R,5S)-7-Benzyl-1-oxa-7-azaspiro[4.5]decan-2-yl)propanenitrile. Retrieved March 21, 2026, from [Link]

  • Manasa Life Sciences. (n.d.). 2-Azaspiro[4.5]decan-3-one. Retrieved March 21, 2026, from [Link]

  • Alves, M. J. et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. PubMed. Available at: [Link]

  • Geden, J. V. et al. (n.d.). A general acid-mediated aminolactone formation using unactivated alkenes - Supporting Information. Retrieved March 21, 2026, from [Link]

  • Alonso, D., Font, J., & Ortuño, R. M. (1993). 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes. Magnetic Resonance in Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 1-oxa-7-azaspiro[4.5]decan-2-one — Chemical Substance Information. Retrieved March 21, 2026, from [Link]

  • Galavskyy, S. et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 7-Oxa-2-azaspiro[4.5]decan-3-one

Introduction Spirocyclic scaffolds are of significant interest in modern drug discovery and medicinal chemistry. Their rigid, three-dimensional structures offer a pathway to escape the "flatland" of traditional aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic scaffolds are of significant interest in modern drug discovery and medicinal chemistry. Their rigid, three-dimensional structures offer a pathway to escape the "flatland" of traditional aromatic ring systems, often leading to compounds with improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[1] The 7-oxa-2-azaspiro[4.5]decane framework, which incorporates both a tetrahydropyran and a γ-lactam ring, represents a versatile building block for developing novel therapeutic agents.[2]

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data required for the unambiguous structural elucidation of 7-Oxa-2-azaspiro[4.5]decan-3-one. As a Senior Application Scientist, the objective is not merely to present data but to provide a foundational understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are synergistically interpreted to confirm the molecular architecture. The following sections detail the expected spectral features, the rationale behind these predictions based on analogous structures and first principles, and robust protocols for data acquisition.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is paramount for accurate spectral assignment. The structure of 7-Oxa-2-azaspiro[4.5]decan-3-one is presented below, with numbering established for subsequent NMR analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Confirmation synthesis Compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification NMR NMR (¹H, ¹³C, DEPT) purification->NMR IR IR (ATR) purification->IR MS HRMS (ESI-TOF) purification->MS elucidation Structure Elucidation NMR->elucidation IR->elucidation MS->elucidation

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Foundational

Physicochemical Profiling and Medicinal Chemistry Applications of 7-Oxa-2-azaspiro[4.5]decan-3-one: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary The transition from planar, aromatic-heavy chemical spaces to c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The transition from planar, aromatic-heavy chemical spaces to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. Central to this shift is the utilization of spirocyclic scaffolds, which inherently increase the fraction of sp³-hybridized carbons ( Fsp3​ ) in drug candidates[1]. 7-Oxa-2-azaspiro[4.5]decan-3-one (CAS: 1487759-95-4) represents a highly privileged building block in this domain. By fusing a pyrrolidin-2-one (lactam) with a tetrahydropyran (oxa) ring via a single spiro carbon, this molecule offers a unique combination of high polarity, metabolic stability, and structural rigidity[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the mechanistic rationale for incorporating this scaffold into lead optimization workflows, examine its physicochemical dynamics, and provide self-validating experimental protocols for its synthetic integration and analytical profiling.

Structural Dynamics & Physicochemical Profiling

The architectural design of 7-Oxa-2-azaspiro[4.5]decan-3-one is not accidental; it is a masterclass in physicochemical tuning. The incorporation of the oxygen atom (7-oxa) serves to modulate the lipophilicity and basicity of the system, while the lactam (3-one) provides a directional hydrogen bond donor/acceptor pair without the liability of a highly basic amine[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold. The exceptionally high Fsp3​ value is a direct predictor of improved clinical translation[1].

PropertyValueMechanistic Implication in Drug Design
CAS Number 1487759-95-4Unique identifier for procurement and library registration.
Molecular Formula C8​H13​NO2​ Low molecular weight fragment, ideal for maintaining high Ligand Efficiency (LE).
Molecular Weight 155.19 g/mol Leaves ample mass budget for the addition of pharmacophores.
Fraction sp³ ( Fsp3​ ) 0.875 (7/8 carbons)Imparts high 3D character; minimizes flatland-associated attrition and aggregation[1].
H-Bond Donors 1 (Lactam NH)Enables highly directional binding to target protein backbones.
H-Bond Acceptors 2 (C=O, Ether O)Improves aqueous solvation enthalpy and overall thermodynamic solubility.
Physical Form Light yellow solidStable solid-state form; store at 0-8 °C to prevent oxidative degradation.

Medicinal Chemistry Rationale: The "Escape from Flatland"

In the seminal work by , it was established that clinical success correlates strongly with molecular complexity, specifically the degree of saturation ( Fsp3​ )[1].

When 7-Oxa-2-azaspiro[4.5]decan-3-one is incorporated into a lead molecule, it exerts three distinct pharmacological effects:

  • Target Affinity via 3D Complementarity: The rigid, non-planar structure allows the molecule to project substituents into deep, complex binding pockets (e.g., allosteric sites of SHP2 phosphatases) that flat aromatic rings cannot access[4].

  • Off-Target Avoidance (hERG): Highly basic lipophilic amines are notorious for trapping in the hERG potassium channel, leading to cardiotoxicity. The neutral lactam core, combined with the inductive electron-withdrawing effect of the tetrahydropyran oxygen, eliminates this basicity, significantly widening the safety window[3].

  • Metabolic Stability: The absence of benzylic protons and the steric shielding provided by the spiro-fusion make the scaffold highly resistant to Cytochrome P450 (CYP)-mediated oxidative metabolism[2].

G Lead Spiro-Lactam Lead Target Target Kinase (High Affinity) Lead->Target 3D Fit OffTarget hERG Channel (Avoidance) Lead->OffTarget Low pKa Metabolism CYP450 (Stability) Lead->Metabolism Steric Shield

Caption: Pharmacological impact of the spiro-lactam scaffold on target binding and safety.

Synthetic Integration: Buchwald-Hartwig Amidation Protocol

To integrate 7-Oxa-2-azaspiro[4.5]decan-3-one into a drug discovery pipeline, the most common vector is the N -arylation of the lactam nitrogen. Because lactams are poor nucleophiles compared to aliphatic amines, standard SN​Ar conditions fail. Instead, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is required.

Causality in Experimental Design:

  • Ligand Choice: We utilize Xantphos . Its large bite angle (111°) specifically accelerates the challenging reductive elimination step required for lactam amidation.

  • Base Choice: Cs2​CO3​ is selected over stronger bases like NaOtBu to prevent base-catalyzed ring-opening of the sensitive lactam moiety.

Step-by-Step Methodology

This protocol is designed as a self-validating system using an internal standard to ensure absolute mass balance.

  • Preparation: In a flame-dried Schlenk tube under argon, add 7-Oxa-2-azaspiro[4.5]decan-3-one (1.0 eq), the aryl bromide (1.1 eq), Pd2​(dba)3​ (0.02 eq), Xantphos (0.06 eq), and anhydrous Cs2​CO3​ (1.5 eq).

  • Internal Standard Addition: Add exactly 0.5 eq of 1,3,5-trimethoxybenzene (TMB). Validation Logic: TMB is inert under these conditions and will serve as a quantitative NMR (qNMR) standard to calculate absolute conversion, differentiating between catalytic failure and downstream isolation losses.

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration). Degas the mixture via three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed tube to 100 °C for 12 hours.

  • Monitoring: Withdraw a 10 µL aliquot, dilute in MeCN, filter, and analyze via LC-MS. The reaction is complete when the lactam mass is consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

G A 7-Oxa-2-azaspiro[4.5]decan-3-one (High Fsp3 Scaffold) B Pd-Catalyzed N-Arylation A->B C Spirocyclic Lead (Optimized LogD) B->C D In Vivo Efficacy (Reduced Attrition) C->D

Caption: Workflow for integrating the spiro-lactam scaffold into lead optimization.

Physicochemical Validation: High-Throughput LogD Determination

Once the spirocyclic lead is synthesized, verifying its lipophilicity ( LogD7.4​ ) is critical. Theoretical calculations often fail for complex spirocycles due to unpredictable intramolecular hydrogen bonding.

Causality in Experimental Design: We employ a modified Shake-Flask method coupled with HPLC-UV. It is mandatory to pre-saturate the octanol and aqueous phases. Why? Octanol dissolves ~2.3 M water, and water dissolves ~4.5 mM octanol. Failing to pre-saturate alters the phase volumes during the experiment, skewing the final concentration calculations.

Step-by-Step Methodology
  • Phase Pre-saturation: Stir equal volumes of 1-octanol and PBS (pH 7.4) vigorously for 24 hours. Separate the phases.

  • Sample Preparation: Dissolve 1 mg of the spirocyclic compound in 1 mL of the pre-saturated PBS.

  • Partitioning: Transfer 500 µL of the aqueous stock to a vial containing 500 µL of pre-saturated octanol.

  • Equilibration: Shake the vial at 300 rpm at 25.0 °C for 2 hours, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Self-Validating Mass Balance Check: Quantify the concentration in both the aqueous ( Caq​ ) and octanol ( Coct​ ) phases using HPLC-UV against a standard curve.

    • Validation Logic: Calculate Mass Balance = (Caq​×Vaq​)+(Coct​×Voct​) . If the total mass recovered is <95% of the input, the compound has aggregated at the interface or degraded, and the LogD value must be discarded.

  • Calculation: LogD7.4​=log10​(Coct​/Caq​) .

Conclusion

7-Oxa-2-azaspiro[4.5]decan-3-one is far more than a simple structural curiosity; it is a highly engineered physicochemical tool. By leveraging its high Fsp3​ character and neutral, polar surface area, drug development professionals can systematically rescue planar, hydrophobic leads from clinical attrition. When integrated using the robust, self-validating synthetic and analytical protocols detailed above, this scaffold serves as a cornerstone for modern, high-efficiency medicinal chemistry.

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Protocols & Analytical Methods

Method

Purification of 7-Oxa-2-azaspiro[4.5]decan-3-one by column chromatography

Application Note: Isolation and Purification of 7-Oxa-2-azaspiro[4.5]decan-3-one via Normal-Phase Chromatography Introduction & Scientific Context Spirocyclic scaffolds are highly sought after in contemporary drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Purification of 7-Oxa-2-azaspiro[4.5]decan-3-one via Normal-Phase Chromatography

Introduction & Scientific Context

Spirocyclic scaffolds are highly sought after in contemporary drug discovery. By imparting three-dimensionality (increased sp3 character) to molecular structures, they often improve metabolic stability and reduce off-target binding compared to traditional flat, aromatic analogs[1].

The compound 7-Oxa-2-azaspiro[4.5]decan-3-one (CAS: 1487759-95-4) is a versatile aliphatic spirocyclic lactam building block[2]. However, its purification presents specific analytical and chromatographic challenges. This application note details a robust, self-validating protocol for the purification of this compound from crude synthetic matrices using normal-phase silica gel column chromatography.

Physicochemical Properties

Understanding the target's physicochemical profile is the first step in designing a purification strategy. The presence of both a lactam (hydrogen bond donor/acceptor) and an oxane ring (hydrogen bond acceptor) dictates its high polarity and strong interaction with the silica stationary phase.

PropertyValue / Description
Chemical Name 7-Oxa-2-azaspiro[4.5]decan-3-one
CAS Number 1487759-95-4[2]
Molecular Formula C8H13NO2[2]
Molecular Weight 155.19 g/mol [3]
Physical Appearance Light yellow to yellow solid[2]
Storage Temperature 0–8 °C[2]
Key Functional Groups Aliphatic lactam, Spirocyclic ether

Pre-Purification: TLC Method Development (Expertise & Experience)

A critical failure point in the purification of aliphatic spirocyclic lactams is the reliance on standard UV detection.

  • The Causality of UV Failure : 7-Oxa-2-azaspiro[4.5]decan-3-one lacks conjugated π -systems or aromatic rings. Consequently, it does not undergo the π→π∗ transitions required to absorb UV light at 254 nm. If a chemist relies solely on a UV lamp, the product will be invisible on the TLC plate, leading to discarded fractions or co-elution with UV-active impurities.

  • The Solution (Chemical Staining) : Visualization requires a destructive chemical stain. Potassium permanganate ( KMnO4​ ) is the optimal choice. The lactam nitrogen and the ether oxygen coordinate with the manganese complex, facilitating a mild oxidation that reduces the purple Mn(VII) to a brown/yellow Mn(IV) oxide spot. Phosphomolybdic acid (PMA) or an Iodine ( I2​ ) chamber are viable secondary stains.

  • Trustworthiness (Self-Validating System) : To ensure the KMnO4​ stain is active (as it degrades and oxidizes over time), always spot a known control (e.g., a simple alcohol or amine) on the edge of the TLC plate. If the control does not stain, the reagent must be remade before screening any column fractions.

Experimental Workflow

PurificationWorkflow Crude Crude Reaction Matrix (Contains Target Lactam) TLC TLC Method Dev. (KMnO4 Stain Visualization) Crude->TLC Load Dry Loading onto Silica (Prevents Band Broadening) TLC->Load Elute Gradient Elution (DCM to 10% MeOH/DCM) Load->Elute Fraction Fraction Collection & TLC Screening Elute->Fraction Concentrate Rotary Evaporation (T < 40°C) Fraction->Concentrate Pure Pure 7-Oxa-2-azaspiro [4.5]decan-3-one Concentrate->Pure

Logical workflow for the chromatographic purification of aliphatic spirocyclic lactams.

Detailed Column Chromatography Protocol

Based on the chromatographic behavior of similar spiro β -lactams and spirocyclic scaffolds[4],[1], a gradient of Dichloromethane (DCM) and Methanol (MeOH) provides the optimal balance of solubility and retention factor ( Rf​ ) control.

Materials Required:

  • Silica Gel (230–400 mesh, 40–63 µm)

  • Dichloromethane (DCM), Analytical Grade

  • Methanol (MeOH), Analytical Grade

  • KMnO4​ TLC Stain Solution

Step-by-Step Methodology:

  • Column Preparation (Slurry Packing):

    • Weigh out silica gel at a 30:1 to 50:1 weight ratio relative to the crude sample mass.

    • Prepare a slurry of the silica gel in 100% DCM.

    • Pour the slurry into the glass column in a single, continuous motion to prevent air bubbles or striations. Tap the column gently with a rubber mallet to settle the bed uniformly.

  • Sample Preparation (Dry Loading):

    • Causality: Wet loading a highly polar lactam in a polar solvent (like DCM or MeOH) causes immediate diffusion of the sample band, ruining resolution.

    • Dissolve the crude mixture in a minimum volume of a volatile solvent (e.g., DCM or Acetone).

    • Add dry silica gel (approximately 2 to 3 times the mass of the crude mixture) to the flask.

    • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

    • Carefully load this powder evenly onto the top of the flat silica bed. Add a thin protective layer of sea sand on top.

  • Gradient Elution:

    • Begin elution with 2 column volumes (CV) of 100% DCM to flush out non-polar impurities.

    • Gradually increase the polarity: transition to 98:2 DCM:MeOH (2 CV), then 95:5 DCM:MeOH (3 CV), and finally 90:10 DCM:MeOH (until the product completely elutes).

    • Expert Insight: Do not exceed 15% MeOH. High concentrations of methanol can begin to dissolve the silica gel, leading to silica contamination in the final isolated product.

  • Fraction Collection & Screening:

    • Collect fractions in standard test tubes.

    • Spot every third fraction on a silica TLC plate.

    • Develop the plate in 90:10 DCM:MeOH.

    • Dip the plate in KMnO4​ stain and gently heat with a heat gun until the yellow/brown product spots appear against the purple background.

  • Isolation:

    • Pool the fractions containing the pure target compound (single spot on TLC).

    • Concentrate via rotary evaporation. Maintain the water bath temperature below 40 °C to prevent any thermal degradation of the spirocyclic system.

    • Dry the resulting light yellow solid under high vacuum (lyophilizer or Schlenk line) for 12–24 hours to remove residual solvent trapped in the crystal lattice.

Post-Purification Analytics

To validate the purity of 7-Oxa-2-azaspiro[4.5]decan-3-one:

  • LC-MS (ESI+) : Expected [M+H]+ peak at m/z≈156.1 . Use an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) in conjunction with MS, as the lack of a UV chromophore will result in a blank UV chromatogram.

  • 1H NMR ( CDCl3​ or DMSO−d6​ ) : Validate the structure by confirming the presence of the broad singlet for the lactam NH proton, and the distinct splitting patterns of the highly shielded sp3 protons of the spirocyclic system.

Sources

Application

Application Note: X-Ray Crystallographic Analysis of 7-Oxa-2-azaspiro[4.5]decan-3-one Derivatives for Structure-Based Drug Design

Scientific Context: The Rise of Spirocycles in SBDD The paradigm of modern medicinal chemistry has shifted significantly toward complex three-dimensional architectures, heavily driven by the "Escape from Flatland" princi...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context: The Rise of Spirocycles in SBDD

The paradigm of modern medicinal chemistry has shifted significantly toward complex three-dimensional architectures, heavily driven by the "Escape from Flatland" principle. High- Fsp3​ (fraction of sp3-hybridized carbons) motifs, particularly spirocycles, are increasingly utilized to improve metabolic stability, target specificity, and aqueous solubility while reducing the off-target liabilities associated with flat, aromatic scaffolds[1].

The 7-oxa-2-azaspiro[4.5]decan-3-one scaffold has emerged as a privileged structural motif. It serves as a versatile bioisostere and core pharmacophore in the development of various therapeutics, ranging from SHP2 inhibitors in oncology to M1 muscarinic agonists for neurological disorders[2][3]. Because these molecules contain a quaternary spiro center, determining their absolute configuration and precise ring-pucker conformation is critical for Structure-Based Drug Design (SBDD). Small molecule X-ray crystallography remains the definitive gold standard for this task, providing unambiguous 3D atomic coordinates and absolute stereochemistry[4].

Logical Workflow of Crystallographic Analysis

The successful structural elucidation of spirocyclic compounds requires a tightly controlled workflow, from achieving supersaturation to resolving the phase problem.

G N1 Compound Synthesis & High-Purity Isolation (>99%) N2 Crystallization Screening (Vapor Diffusion / Evaporation) N1->N2  Supersaturation N3 Crystal Harvesting & Cryoprotection (100 K) N2->N3  Single Crystal N4 X-ray Diffraction Data Collection (Cu/Mo Kα radiation) N3->N4  Mounting N5 Phase Solution & Structure Refinement (SHELXL) N4->N5  Diffraction Data N6 3D Structure Validation & SBDD Integration N5->N6  CIF File

Workflow for X-ray crystallographic analysis of spirocyclic small molecules.

Experimental Protocols: Overcoming Crystallization Bottlenecks

Spirocyclic compounds frequently present crystallization challenges due to their inherently high solubility in organic solvents and the conformational flexibility of the spiro-fused rings. The following self-validating protocols are designed to promote controlled, homogeneous nucleation.

SolventLogic Start Evaluate Compound Solubility HighSol High Solubility Solvents (DCM, EtOAc, MeOH) Start->HighSol LowSol Anti-Solvents (Hexane, Heptane, Water) Start->LowSol Vapor Vapor Diffusion Setup HighSol->Vapor Inner Vial SlowEvap Slow Evaporation Setup HighSol->SlowEvap Single Solvent System LowSol->Vapor Outer Reservoir Crystal Nucleation & Crystal Growth Vapor->Crystal Gradual Mixing SlowEvap->Crystal Concentration Increase

Rational solvent selection and methodology for spirocycle crystallization.

Protocol A: Liquid-Vapor Diffusion (Preferred Method)

Causality: Vapor diffusion allows for an extremely gradual increase in supersaturation as a volatile anti-solvent slowly diffuses into the sample solution. This slow kinetic control minimizes rapid precipitation, which typically leads to amorphous powders or twinned crystals[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure (>99% via HPLC) 7-oxa-2-azaspiro[4.5]decan-3-one derivative in 0.5 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL inner glass vial.

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter. Rationale: Removing dust particles eliminates heterogeneous nucleation sites, forcing the system to grow fewer, larger single crystals rather than a multitude of unusable microcrystals.

  • Anti-Solvent Selection: Place 3 mL of a volatile anti-solvent (e.g., n-pentane or n-hexane) into a larger 10 mL outer vial.

  • Chamber Assembly: Carefully place the uncapped 2 mL vial inside the 10 mL vial. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the assembly in a vibration-free environment at a constant temperature (typically 20°C).

  • System Validation: Monitor daily using a stereomicroscope. To validate crystal singularity, observe the harvested crystal under cross-polarized light. Complete optical extinction every 90° of rotation confirms a highly ordered single crystal lattice, whereas partial extinction indicates a twinned aggregate.

Protocol B: Slow Evaporation (Alternative)

Step-by-Step Methodology:

  • Dissolve the compound in a solvent mixture (e.g., 1:1 Methanol:Water) to near saturation.

  • Filter the solution (0.22 µm PTFE) into a clean 4 mL vial.

  • Puncture the vial cap with a narrow needle (18G) to severely restrict the evaporation rate.

  • Allow to stand undisturbed. Rationale: Slowing the evaporation rate lowers the nucleation density, allowing individual crystals to grow to the required dimensions (0.1–0.3 mm)[5].

X-ray Diffraction Data Collection and Refinement

Once a suitable crystal is harvested, it must be analyzed via X-ray diffraction to extract the electron density map[4].

Protocol C: Data Collection & Structure Solution

Causality: The non-aromatic rings in spirocyclic systems often exhibit dynamic thermal disorder at room temperature, which smears electron density maps and limits high-angle diffraction resolution. Collecting data at cryogenic temperatures freezes these conformations, drastically improving the signal-to-noise ratio. Furthermore, utilizing Copper (Cu) radiation is essential for determining the absolute stereochemistry of these light-atom organic molecules.

Step-by-Step Methodology:

  • Cryoprotection and Mounting: Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice lattice formation. Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).

  • Data Collection: Utilize a diffractometer equipped with a microfocus X-ray source (Cu Kα, λ=1.5418 Å) and a photon-counting detector. Rationale: Cu Kα provides a stronger anomalous scattering signal than Mo Kα, which is mathematically required to calculate the Flack parameter confidently for molecules lacking heavy atoms[4][5].

  • Integration and Scaling: Process the raw diffraction frames using integration software (e.g., APEX4 or CrysAlisPro) to extract intensities and apply empirical multi-scan absorption corrections.

  • Phase Solution & Refinement: Solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

Quantitative Data Presentation

To ensure the trustworthiness of the crystallographic model, the final refinement metrics must adhere to strict International Union of Crystallography (IUCr) standards.

Table 1: Benchmark Crystallographic Parameters for Spirocyclic Derivatives

ParameterTarget Value / RangeRationale for Target
Crystal Dimensions 0.1 × 0.1 × 0.2 mmEnsures sufficient diffraction volume without causing severe X-ray absorption effects.
Temperature 100 KMinimizes thermal vibrations (Debye-Waller factor) of the flexible spiro rings.
Radiation Source Cu Kα ( λ=1.5418 Å)Maximizes anomalous dispersion for absolute structure (stereocenter) determination.
Resolution Limit ≤0.83 ÅRequired by IUCr for publication-quality atomic resolution of small molecules.
R1​ (Unweighted Agreement) <0.05 (or 5%)Indicates the calculated model closely matches the observed experimental data.
wR2​ (Weighted Agreement) <0.15 (or 15%)Accounts for data variance; higher than R1​ but must remain bounded to prove model accuracy.
Goodness-of-Fit (GooF) 0.95 to 1.05A value near 1.0 indicates that the model errors are correctly estimated.
Flack Parameter 0.00±0.10 A value near 0 confirms the correct absolute enantiomer; a value near 1 indicates the inverted structure.

References

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.[Link]

  • International Journal of Pharmaceutical Sciences. (2025). X Ray Crystallography. IJPS Journal. [Link]

  • Czako, B., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. ResearchGate. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical and Pharmaceutical Bulletin, 43(5), 842-852.[Link]

Sources

Method

Application Note: Protocol for N-Alkylation of 7-Oxa-2-azaspiro[4.5]decan-3-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule CAS: 1487759-95-4 Introduction & Mechanistic Rationale Spirocyclic scaffolds are highly sought after in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule CAS: 1487759-95-4

Introduction & Mechanistic Rationale

Spirocyclic scaffolds are highly sought after in modern medicinal chemistry due to their inherent three-dimensional character. Compared to flat aromatic rings, spirocycles improve target specificity, reduce off-target binding, and enhance metabolic stability [2]. 7-Oxa-2-azaspiro[4.5]decan-3-one is a versatile spirocyclic γ -lactam featuring a tetrahydropyran ring spiro-fused to a pyrrolidin-2-one core. Functionalizing this scaffold via N-alkylation is a critical step in generating diverse analog libraries for structure-activity relationship (SAR) studies.

The Causality of Reaction Conditions

The secondary amide (lactam) nitrogen in 7-oxa-2-azaspiro[4.5]decan-3-one exhibits a pKa of approximately 16–17. Due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl oxygen, the neutral nitrogen is a poor nucleophile. To achieve efficient N-alkylation, complete and irreversible deprotonation is required.

Sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the gold standard for this transformation [1]. The causality behind this choice is twofold:

  • Thermodynamic Driving Force: NaH irreversibly deprotonates the lactam, evolving hydrogen gas and driving the equilibrium entirely to the right.

  • Solvation & HSAB Theory: DMF strongly solvates the sodium cation ( Na+ ), leaving a highly reactive, "naked" lactamate anion. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom of the ambient lactamate anion is softer than the oxygen atom. When reacted with soft electrophiles (like alkyl iodides or benzyl bromides), N-alkylation is kinetically and thermodynamically favored over O-alkylation.

Alternatively, for researchers seeking greener methodologies, Phase-Transfer Catalysis (PTC) under microwave irradiation provides a highly efficient, solvent-free kinetic pathway [3].

Mechanistic Workflow

Workflow Start 7-Oxa-2-azaspiro[4.5]decan-3-one (Starting Material) Deprotonation Step 1: Deprotonation NaH (1.2 - 2.0 eq), DMF, 0 °C Start->Deprotonation Anion Lactamate Anion Intermediate (Highly Nucleophilic) Deprotonation->Anion -H2 gas (Irreversible) Alkylation Step 2: Electrophilic Attack Add R-X (1.2 - 1.5 eq), RT Anion->Alkylation Workup Step 3: Quench & Workup Sat. NH4Cl, EtOAc Extraction Alkylation->Workup SN2 Substitution Purification Step 4: Purification Silica Gel Chromatography Workup->Purification Product N-Alkylated Product (Target Compound) Purification->Product

Figure 1: Mechanistic workflow for the base-mediated N-alkylation of 7-Oxa-2-azaspiro[4.5]decan-3-one.

Materials and Reagents

ReagentEquivalentsFunctionSafety & Handling Notes
7-Oxa-2-azaspiro[4.5]decan-3-one 1.0 eqStarting MaterialStore at 0-8 °C. Irritant.
Sodium Hydride (NaH) 1.5 - 2.0 eqStrong Base60% dispersion in mineral oil. Highly reactive with water ; evolves flammable H2​ gas.
Alkyl Halide (R-X) 1.2 - 1.5 eqElectrophilee.g., Methyl iodide, Benzyl bromide. Toxic/Lachrymator. Handle in fume hood.
Anhydrous DMF 0.2 MPolar Aprotic SolventMust be strictly anhydrous (stored over molecular sieves) to prevent NaH quenching.
Sat. NH4​Cl (aq) ExcessQuenching AgentSafely neutralizes unreacted NaH.

Experimental Methodologies

Protocol A: Standard Base-Mediated N-Alkylation (High Yield, Broad Scope)

This self-validating protocol utilizes classic Schlenk techniques to ensure complete deprotonation before electrophilic trapping [1].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: Dissolve 7-Oxa-2-azaspiro[4.5]decan-3-one (1.0 equiv) in anhydrous DMF to achieve a concentration of approximately 0.2 M. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5–2.0 equiv) in small portions.

    • Causality Insight: The ice bath controls the exothermic evolution of hydrogen gas, preventing thermal degradation of the starting material.

    • Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 15 minutes. The cessation of bubbling visually validates that the lactamate anion has fully formed.

  • Electrophilic Addition: Cool the mixture back to 0 °C and add the alkyl halide (R-X, 1.2–1.5 equiv) dropwise via syringe.

    • Causality Insight: Dropwise addition prevents localized heating and suppresses polyalkylation or elimination side reactions of the alkyl halide.

  • Reaction Propagation: Remove the ice bath and stir at room temperature for 24–48 hours. Monitor reaction progress via TLC (typically 50% EtOAc in Hexanes; the N-alkylated product will have a higher Rf​ than the highly polar starting lactam).

  • Quench & Workup: Cool to 0 °C and quench by slowly adding saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers extensively with water (3 × 20 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure N-alkylated product.

Protocol B: Microwave-Assisted Phase-Transfer Catalysis (Green Alternative)

For rapid library generation, this solvent-free method leverages microwave irradiation to drastically reduce reaction times [3].

  • Preparation: In an open vessel or microwave-safe vial, thoroughly mix 7-Oxa-2-azaspiro[4.5]decan-3-one (1.0 equiv), finely ground KOH (4.0 equiv), K2​CO3​ (4.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).

  • Alkylation: Add the alkyl halide (1.5 equiv) dropwise to the solid mixture and stir briefly with a spatula to form a uniform paste.

  • Irradiation: Place the mixture in a microwave reactor and irradiate at 300 W for 2–5 minutes.

    • Causality Insight: Microwave irradiation directly couples with the highly polar transition states of the SN​2 displacement, reducing reaction times from days to minutes while eliminating the need for toxic DMF.

  • Workup: Extract the product directly into dichloromethane (DCM), filter to remove inorganic salts, and concentrate. Purify via recrystallization or rapid silica plug.

Data Presentation: Optimization & Expected Yields

The following quantitative data summarizes expected outcomes based on the steric and electronic nature of the electrophile, extrapolated from validated N-alkylation workflows of structurally homologous azaspirolactams [1, 3].

Alkylating Agent (R-X)MethodTimeExpected Yield (%)Primary Byproduct Risk
Methyl Iodide ( CH3​I )NaH / DMF48 h75 - 85%Minimal (Highly efficient)
Benzyl Bromide ( BnBr )NaH / DMF48 h70 - 80%Benzyl alcohol (if wet)
3-Methoxybenzyl BromideNaH / DMF24 h80 - 85%Minimal
1-(Bromomethyl)-4-(CF3)benzeneNaH / DMF48 h60 - 65%Hydrolysis of halide
Benzyl Chloride ( BnCl )MW / PTC2 - 5 min85 - 90%O-alkylation (Trace)

Troubleshooting & Analytical Characterization

  • Issue: Significant O-alkylation observed.

    • Cause: Use of hard electrophiles (e.g., alkyl tosylates/mesylates) or the introduction of silver salts ( Ag2​CO3​ ). Silver coordinates to the halide, promoting an SN​1 -like pathway that favors attack by the harder oxygen nucleophile.

    • Solution: Switch to softer electrophiles (alkyl iodides or bromides) and strictly adhere to the NaH/DMF protocol to ensure a free, highly solvated lactamate anion.

  • Issue: Incomplete conversion / Starting material recovery.

    • Cause: Wet DMF destroying the NaH base, or insufficient deprotonation time prior to electrophile addition.

    • Solution: Use strictly anhydrous solvents. Validate that hydrogen gas evolution has completely ceased before adding the alkyl halide.

  • NMR Characterization Marker: Successful N-alkylation is easily confirmed via 1H NMR by the disappearance of the broad lactam N-H peak (typically around δ 5.5 - 6.5 ppm in CDCl3​ ) and the appearance of the corresponding alkyl protons (e.g., a sharp singlet at δ 2.8 - 3.1 ppm for an N-methyl group) [1].

References

  • Abad, T.; McNaughton-Smith, G. "Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry." Molecules, 2024.[Link]

  • Moshnenko, N.; Kazantsev, A.; Chupakhin, E.; Bakulina, O.; Dar'in, D. "Synthetic Routes to Approved Drugs Containing a Spirocycle." Molecules, 2023.[Link]

  • Bogdal, D. "Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation." Molecules, 1999.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Spiro-γ-Lactam Formation

Welcome to the technical support center for spiro-γ-lactam synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for spiro-γ-lactam synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this privileged scaffold. The spiro-γ-lactam motif, with its inherent three-dimensionality, is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive natural products and synthetic molecules.[1][2][3] However, its synthesis is often plagued by competing side reactions that can diminish yields and complicate purification.

This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common experimental pitfalls and offer field-proven strategies to overcome them, ensuring the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Low or No Yield of the Desired Spiro-γ-lactam

Question: I am attempting a spiro-γ-lactam synthesis via an intramolecular cyclization, but I'm observing very low to no yield of my target product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or nonexistent yields in spiro-γ-lactam formation often stem from several critical factors related to the stability of intermediates and the kinetics of the desired cyclization pathway.

Core Causality: The intended intramolecular reaction is often in competition with several unproductive pathways. The success of the cyclization hinges on favoring the intramolecular ring-closing event over intermolecular reactions or decomposition of starting materials.

Troubleshooting Protocol:

  • Re-evaluate Reaction Concentration (The Dimerization/Polymerization Problem):

    • The Issue: At high concentrations, intermolecular reactions, such as dimerization or polymerization, can outcompete the desired intramolecular cyclization. This is particularly prevalent when the reactive ends of the precursor molecule are sterically unhindered. Dimerization can occur when two molecules of a reactive intermediate, such as a 1-azadiene, react with each other.[4] Polymerization can also occur, especially in the synthesis of polyamides from lactams.[5]

    • Protocol: Perform a concentration study. Run the reaction at the current concentration, and in parallel, at concentrations of 0.1 M, 0.05 M, and 0.01 M. Use a sensitive analytical technique like LC-MS to monitor the formation of the desired product versus higher molecular weight byproducts.

    • Expected Outcome: A significant increase in the ratio of desired product to dimer/polymer at lower concentrations indicates that intermolecular side reactions were the primary issue.

  • Assess the Stability of Key Intermediates:

    • The Issue: Reactive intermediates, such as enamines or iminium ions, are often central to spiro-γ-lactam forming cascades.[6][7] These species can be prone to hydrolysis or other decomposition pathways if not handled under strictly anhydrous conditions. The formation of enamines, for instance, is a condensation reaction that requires the removal of water to proceed efficiently.[8][9]

    • Protocol:

      • Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).

      • If an acid or base catalyst is used, consider its hygroscopic nature. Use freshly opened or properly stored catalysts.

      • For reactions involving enamine intermediates, consider the use of a Dean-Stark trap or the addition of a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards product formation.[8]

  • Optimize Catalyst and Temperature:

    • The Issue: The choice and amount of catalyst, as well as the reaction temperature, are critical. An inappropriate catalyst may not be effective, while an overly aggressive one could promote side reactions. Similarly, the temperature must be sufficient to overcome the activation energy for cyclization without promoting decomposition.

    • Protocol:

      • Catalyst Screening: If using a catalyst (e.g., Brønsted or Lewis acid), screen a panel of catalysts with varying strengths (e.g., p-TsOH, Sc(OTf)₃, Yb(OTf)₃).[10]

      • Temperature Titration: Run the reaction at a range of temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C). Monitor the reaction progress closely to identify the optimal balance between reaction rate and byproduct formation.

ParameterCondition 1 (High Conc.)Condition 2 (Low Conc.)Condition 3 (Anhydrous)
Concentration 1.0 M0.05 M0.05 M
Solvent Standard GradeStandard GradeAnhydrous
Atmosphere AirAirArgon
Expected Outcome High Dimer/PolymerIncreased ProductOptimal Product Yield
FAQ 2: Formation of an Unexpected Enamine or Imine Byproduct

Question: My reaction is producing a significant amount of a stable enamine or imine byproduct instead of the desired spiro-γ-lactam. Why is this happening and what can I do to promote the cyclization?

Answer:

The formation of a stable enamine or imine intermediate that fails to cyclize is a common kinetic or thermodynamic hurdle in spiro-γ-lactam synthesis.[11]

Mechanistic Insight: Many spiro-γ-lactam syntheses proceed through an enamine or imine intermediate.[10] The desired reaction requires this intermediate to undergo an intramolecular nucleophilic attack to form the five-membered lactam ring. If the enamine or imine is particularly stable (e.g., due to conjugation) or if the subsequent cyclization step has a high activation energy, the reaction can stall at this intermediate stage.

Troubleshooting Workflow:

G start Stable Enamine/Imine Observed check_catalyst Is an acid or base catalyst being used? start->check_catalyst increase_catalyst Increase catalyst loading or switch to a stronger catalyst. check_catalyst->increase_catalyst Yes add_catalyst Introduce a suitable catalyst (e.g., p-TsOH, Lewis Acid). check_catalyst->add_catalyst No increase_temp Increase reaction temperature incrementally. increase_catalyst->increase_temp add_catalyst->increase_temp check_solvent Evaluate solvent polarity. increase_temp->check_solvent change_solvent Switch to a more polar solvent to stabilize the cyclization transition state. check_solvent->change_solvent end Promote Cyclization change_solvent->end

Caption: Troubleshooting workflow for stalled enamine/imine intermediates.

Detailed Protocols:

  • Catalyst Modification:

    • Rationale: The intramolecular cyclization is often the rate-limiting step and can be acid or base-catalyzed. The catalyst facilitates the reaction by activating either the electrophilic or nucleophilic partner.

    • Protocol:

      • If using an acid catalyst, consider switching to a stronger one. For example, if acetic acid is being used, try p-toluenesulfonic acid.[8]

      • If the reaction is base-mediated, ensure the base is strong enough to deprotonate the nucleophile effectively, but not so strong as to cause unwanted side reactions.

  • Thermal Promotion:

    • Rationale: Increasing the temperature provides the necessary energy to overcome the activation barrier of the cyclization step.

    • Protocol: Incrementally increase the reaction temperature by 20 °C intervals, monitoring the reaction progress by TLC or LC-MS at each stage. Be mindful of potential decomposition at higher temperatures.

  • Solvent Effects:

    • Rationale: The polarity of the solvent can influence the stability of the transition state for cyclization. A more polar solvent may better stabilize a charge-separated transition state, thereby lowering the activation energy.

    • Protocol: If the reaction is being run in a non-polar solvent (e.g., toluene, THF), try switching to a more polar aprotic solvent (e.g., DMF, DMSO).

FAQ 3: Epimerization of Stereocenters

Question: I am synthesizing a chiral spiro-γ-lactam, but I am observing a loss of stereochemical integrity, specifically at the carbon alpha to the lactam carbonyl. What is causing this epimerization and how can I prevent it?

Answer:

Epimerization at the α-carbon of a carbonyl group is a well-documented phenomenon, typically occurring under basic or, in some cases, acidic conditions.[12]

Underlying Mechanism: The α-proton of the lactam carbonyl is acidic and can be abstracted by a base to form an enolate intermediate. This enolate is planar, and subsequent reprotonation can occur from either face, leading to a mixture of diastereomers. Even trace amounts of base can catalyze this process. While less common, acid-catalyzed enolization can also lead to epimerization.

Mitigation Strategies:

  • Strict pH Control:

    • The Issue: The presence of even catalytic amounts of base can lead to significant epimerization over the course of the reaction.

    • Protocol:

      • If the reaction conditions are basic, consider using a milder, non-nucleophilic base (e.g., a hindered amine like 2,6-lutidine or proton sponge).

      • During workup, use a buffered aqueous solution (e.g., saturated ammonium chloride) to quench the reaction and avoid exposure to strongly basic or acidic conditions.

      • Purify the product using chromatography with a neutral mobile phase (e.g., hexane/ethyl acetate). Avoid basic or acidic additives if possible.

  • Temperature Management:

    • The Issue: Higher temperatures can accelerate the rate of enolization and subsequent epimerization.

    • Protocol: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. If the desired transformation is sluggish at lower temperatures, a more active but still mild catalyst may be required.

  • Post-Synthetic Epimerization:

    • The Issue: In some cases, the thermodynamically more stable diastereomer is not the desired one. It may be possible to intentionally epimerize an undesired product to the desired one.[12][13]

    • Protocol: If the desired product is the thermodynamically more stable isomer, and the reaction kinetically favors the less stable one, a post-purification epimerization step can be employed. This involves treating the isolated, undesired diastereomer with a catalytic amount of a suitable base (e.g., DBU in an appropriate solvent) to equilibrate the mixture in favor of the more stable product.

G start Desired Diastereomer enolate Planar Enolate Intermediate start->enolate Deprotonation base Base (e.g., OH⁻, RO⁻) base->enolate protonation_a Protonation (Face A) enolate->protonation_a protonation_b Protonation (Face B) enolate->protonation_b protonation_a->start undesired Undesired Diastereomer protonation_b->undesired undesired->enolate Deprotonation

Sources

Optimization

Technical Support Center: Navigating the Synthetic Challenges of N-Boc-4-Piperidone

Welcome to our dedicated technical support center for N-Boc-4-piperidone. As a widely used building block in pharmaceutical and specialty chemical synthesis, its unique reactivity profile—often characterized by a degree...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for N-Boc-4-piperidone. As a widely used building block in pharmaceutical and specialty chemical synthesis, its unique reactivity profile—often characterized by a degree of sluggishness—presents common yet surmountable challenges for researchers.[1] This guide is structured to provide not just solutions, but a foundational understanding of the chemical principles at play, empowering you to troubleshoot and optimize your synthetic routes effectively.

Understanding the Challenge: Why is N-Boc-4-piperidone's Reactivity Often Low?

The reactivity of a ketone is primarily governed by the electrophilicity of its carbonyl carbon. In the case of N-Boc-4-piperidone, two key factors associated with the tert-butoxycarbonyl (Boc) protecting group can attenuate this reactivity.

  • Electronic Effects: The lone pair of electrons on the piperidine nitrogen can participate in resonance with the carbonyl group of the Boc moiety. This delocalization reduces the electron-withdrawing inductive effect that the nitrogen would otherwise exert on the 4-position carbonyl, making it less electrophilic.[2][3]

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon.[4][5] This is particularly relevant for larger nucleophiles or in reactions that involve bulky transition states.

The interplay of these factors is crucial to understanding why certain reactions may require more forcing conditions or specialized reagents to proceed efficiently.

cluster_factors Factors Influencing N-Boc-4-Piperidone Reactivity cluster_consequences Consequences for Synthesis BocGroup N-Boc Protecting Group ElectronicEffect Electronic Effect (Resonance with Boc C=O) BocGroup->ElectronicEffect causes StericEffect Steric Hindrance (Bulky t-Butyl Group) BocGroup->StericEffect causes ReducedElectrophilicity Reduced Carbonyl Electrophilicity ElectronicEffect->ReducedElectrophilicity HinderedApproach Hindered Nucleophile Approach StericEffect->HinderedApproach LowReactivity Overall Low Reactivity ReducedElectrophilicity->LowReactivity HinderedApproach->LowReactivity caption Factors contributing to the reduced reactivity of N-Boc-4-piperidone.

Caption: Factors contributing to the reduced reactivity of N-Boc-4-piperidone.

Troubleshooting Guide by Reaction Type

Reductive Amination

Reductive amination is a cornerstone transformation for N-Boc-4-piperidone, yet it is frequently the source of optimization challenges, especially with weakly nucleophilic amines.[6]

Q: My reductive amination with a primary/secondary amine is stalled or showing very low conversion. What are the likely causes and how can I fix it?

A: The rate-limiting step is often the initial formation of the iminium ion intermediate, which is subsequently reduced.[7] Low conversion typically points to an unfavorable equilibrium for this step.

Troubleshooting Workflow: Reductive Amination

Start Low Conversion in Reductive Amination CheckAmine Is the amine a weak nucleophile (e.g., aniline)? Start->CheckAmine CheckConditions Are reaction conditions optimal? CheckAmine->CheckConditions No AcidCatalysis Add Glacial Acetic Acid (1.0 eq) to facilitate iminium formation. CheckAmine->AcidCatalysis Yes CheckReducer Is the reducing agent appropriate and active? CheckConditions->CheckReducer Yes DeanStark Use a Dean-Stark trap to remove water. AcidCatalysis->DeanStark If needed AcidCatalysis->CheckReducer DeanStark->CheckReducer UseSTAB Switch to Sodium Triacetoxyborohydride (STAB). It is milder and selective. CheckReducer->UseSTAB No IncreaseSTAB Increase STAB stoichiometry (1.5-2.0 eq). CheckReducer->IncreaseSTAB Yes UseSTAB->IncreaseSTAB ExtendRxn Extend reaction time (12-24h) and monitor by TLC/LC-MS. IncreaseSTAB->ExtendRxn End Reaction Optimized ExtendRxn->End caption Troubleshooting workflow for low-yield reductive aminations.

Caption: Troubleshooting workflow for low-yield reductive aminations.

Recommended Actions & Rationale:

  • Acid Catalysis: The formation of the iminium ion is acid-catalyzed. Adding a stoichiometric equivalent of a weak acid like glacial acetic acid can significantly accelerate this step.[8][9]

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often superior to sodium cyanoborohydride or sodium borohydride for challenging reductive aminations.[9] STAB is a milder, non-hygroscopic reducing agent that can be added directly to the mixture of the ketone, amine, and acid without reducing the ketone prematurely.[7]

  • Stoichiometry and Reaction Time: Ensure you are using a sufficient excess of the reducing agent (typically 1.5 equivalents of STAB).[8] For sluggish reactions, extending the reaction time to 12-24 hours at room temperature is often necessary.[8] Always monitor the reaction's progress by TLC or LC-MS.

  • Water Scavenging: The formation of the iminium ion generates water, which can hydrolyze the intermediate back to the starting materials. For particularly difficult substrates, performing the reaction in a solvent like toluene or dichloroethane with a Dean-Stark apparatus to remove water can drive the reaction to completion.

Parameter Standard Conditions Optimized for Low Reactivity Rationale
Reducing Agent NaBH₃CN, NaBH₄Sodium Triacetoxyborohydride (STAB)Milder, more selective for the iminium ion.[7][9]
Catalyst None or catalytic acidAcetic Acid (1.0 eq)Accelerates the rate-limiting iminium formation.[9]
Reaction Time 2-4 hours12-24 hoursAllows the slow equilibrium to be driven forward.[8]
Temperature 0 °C to RTRoom TemperatureBalances reaction rate against potential side reactions.[8]

Protocol: Optimized Reductive Amination using STAB

This protocol is adapted for the synthesis of tert-butyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate.[8]

  • Reaction Setup: Dissolve N-Boc-4-piperidone (1.0 eq) and 4-chloroaniline (1.1 eq) in anhydrous dichloromethane (DCM).

  • Acid Addition: Add glacial acetic acid (1.0 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[8]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Wittig & Olefination Reactions

The Wittig reaction is a standard method for converting N-Boc-4-piperidone to the corresponding exocyclic methylene compound, a valuable synthetic intermediate.[10][11]

Q: My Wittig reaction to form N-Boc-4-methylenepiperidine is giving low yields. What can I do?

A: Low yields in Wittig reactions often stem from issues with the ylide formation or the reactivity of the ylide itself.

Recommended Actions & Rationale:

  • Base Selection for Ylide Generation: The choice of base is critical. For forming the methylidene ylide from methyltriphenylphosphonium bromide, a strong base is required. Potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF is a common and effective choice.[12] Ensure the phosphonium salt is thoroughly dried before use.

  • Temperature Control: Ylide formation is typically performed at 0 °C or room temperature. The subsequent reaction with the ketone can be sensitive. Adding the N-Boc-4-piperidone solution to the pre-formed ylide at 0 °C and then allowing it to warm to room temperature can improve yields by controlling the initial rate of reaction.

  • Alternative Olefination Methods: If the Wittig reaction remains problematic, consider the Peterson olefination. This reaction uses an α-silyl carbanion (e.g., from (trimethylsilyl)methyllithium) and can be highly efficient for hindered ketones, offering an excellent alternative for methylenation.[10]

Method Key Reagent Typical Overall Yield Key Advantages
Route A: Wittig Methyltriphenylphosphonium bromide~83.5%High purity, robust and well-documented process.[10]
Route C: Peterson Olefination (Trimethylsilyl)methyllithiumGenerally highOften effective for sterically hindered ketones.[10]
Aldol Condensations & Related C-C Bond Formations

Aldol-type condensations with N-Boc-4-piperidone can be challenging due to the ketone's reduced enolizability and electrophilicity.

Q: I am attempting a base-catalyzed aldol condensation with an aromatic aldehyde, but the reaction is not proceeding. How can I promote this reaction?

A: Forcing conditions or more reactive intermediates are often necessary to overcome the activation energy barrier.

Recommended Actions & Rationale:

  • Stronger Base/Solvent System: Standard conditions (e.g., NaOH in ethanol) may be insufficient. The use of lithium hydroxide (LiOH) in methanol or ethanol has been shown to be effective for synthesizing chalcone-like products from N-Boc-4-piperidone.[13] The lithium cation may play a role in coordinating to the carbonyl oxygen, increasing its electrophilicity.

  • Pre-formation of Enolates: For reactions with less reactive electrophiles, consider pre-forming the piperidone enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (-78 °C) before adding the electrophile. This circumvents the need for the ketone to be a potent electrophile in a cross-aldol scenario.

  • Domino Reactions: In some cases, N-Boc-4-piperidone can participate in domino or cascade reactions where an initial Michael addition is followed by an intramolecular aldol cyclization, leading to complex polycyclic structures.[14]

Protocol: LiOH-Mediated Aldol Condensation

This protocol is adapted for the synthesis of 4-Boc-piperidone chalcones.[13]

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in ethanol or methanol, add the substituted benzaldehyde (1.0-1.1 eq).

  • Base Addition: Add lithium hydroxide (LiOH) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate. The product can often be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: Can I perform reactions at the α-position of N-Boc-4-piperidone? A1: Yes, but it requires strong bases. Asymmetric deprotonation at the α-position can be achieved using strong organolithium bases like sec-butyllithium in the presence of a chiral ligand, though this is known to be a difficult transformation due to steric factors.[5] Subsequent trapping with an electrophile allows for α-functionalization.

Q2: I am observing an impurity that appears to be N-Boc-1,2,3,6-tetrahydropyridine. How is this formed and how can I prevent it? A2: This impurity is the result of an elimination (dehydration) side reaction, often from an alcohol intermediate (e.g., after a reduction reaction).[15] This can be catalyzed by acidic or basic conditions, especially at elevated temperatures. To prevent this, ensure your workup conditions are as neutral as possible and avoid excessive heat during solvent removal or purification.[15]

Q3: Does the Boc group ever react under nucleophilic conditions? A3: While generally stable to most nucleophiles and bases, the carbonyl of the Boc group itself can, under certain conditions, act as an electrophile.[3] However, this is not a common pathway under the conditions used for reactions at the C4-ketone. The primary reactivity concern with the Boc group is its lability to strong acids.[16][17]

Q4: For a Wittig reaction, is it better to add the ketone to the ylide or the ylide to the ketone? A4: It is almost always better to add the ketone solution to the pre-formed ylide. This ensures that the ketone is always in the presence of an excess of the ylide, which helps to drive the reaction to completion and can minimize side reactions associated with the ketone enolate.

References

  • Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine - Benchchem. (URL: )
  • Application Notes and Protocols: Synthesis of N-(4-chlorophenyl)
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])

  • Comparative study of different synthetic routes to 4-Methylenepiperidine hydrobromide - Benchchem. (URL: )
  • Improving the regioselectivity of reactions with N-Boc-4-hydroxypiperidine - Benchchem. (URL: )
  • Challenging reductive amination : r/chemistry - Reddit. (URL: [Link])

  • Advances in Piperidone Synthesis Techniques | PDF - Scribd. (URL: [Link])

  • Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells - PMC. (URL: [Link])

  • “High” Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines Giacomo Gelardi - White Rose eTheses Online. (URL: [Link])

  • The Versatility of N-Boc-4-piperidone: A Key Building Block for Specialty Chemicals. (URL: [Link])

  • Technical Support Center: Synthesis of N-Boc-Piperidine Deriv
  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)
  • Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Asymmetric deprotonation of N-boc-piperidines - York Research Database. (URL: [Link])

  • Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C. (URL: [Link])

  • Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents - ResearchGate. (URL: [Link])

  • Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline - Benchchem. (URL: )
  • Stereoselective Synthesis and Pharmacological Evaluation of 2,4-Bridged Piperidine Derivatives Designed to Activate the κ - IRIS UniPA. (URL: [Link])

  • Aldol Condensation to produce symmetrical N-BOC-protected-3,5-bis(arylidene)-4-piperidones. … - ResearchGate. (URL: [Link])

  • Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. (URL: [Link])

  • The Chemistry of the Boc Protecting Group - Benchchem. (URL: )
  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC. (URL: [Link])

  • Relative Reactivity Breakdown of Carbonyls (Electrophilicity) - YouTube. (URL: [Link])

  • Nucleophilic addition to 1,2,2,6,6-pentamethyl-3,5-dimethylene-4-piperidone. (URL: [Link])

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (URL: [Link])

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (URL: [Link])

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. (URL: [Link])

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
  • Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans | Organic Letters - ACS Publications. (URL: [Link])

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC. (URL: [Link])

  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates - PMC. (URL: [Link])

  • Boc Protecting Group for Amines - Chemistry Steps. (URL: [Link])

  • Harmonization of an incompatible aqueous aldol condensation/oxa-Michael addition/reduction cascade process over a core–shell-structured thermoresponsive catalyst. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in 7-Oxa-2-azaspiro[4.5]decan-3-one Synthesis

Welcome to the technical support center for the synthesis of 7-Oxa-2-azaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 7-Oxa-2-azaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on a critical challenge: the prevention of epimerization. Maintaining stereochemical purity is often paramount for biological activity, and this resource provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the desired stereoisomer is obtained with high fidelity.

Troubleshooting Guide: Preventing Epimerization

Epimerization, the change in configuration at a single stereocenter, is a common pitfall in the synthesis of complex molecules like 7-Oxa-2-azaspiro[4.5]decan-3-one. The most likely site for epimerization in this scaffold is the carbon alpha to the carbonyl group of the lactam. This guide will walk you through potential causes and solutions to maintain the stereochemical integrity of your product.

Issue 1: Significant Formation of the Undesired Epimer Detected Post-Synthesis

Primary Suspect: The alpha-proton to the lactam carbonyl is acidic and susceptible to abstraction under basic or even neutral to slightly acidic conditions, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of epimers.

Troubleshooting Steps:

  • Re-evaluate Your Base:

    • Problem: Strong, non-hindered bases can readily deprotonate the alpha-carbon.

    • Solution: Opt for weaker, non-nucleophilic, or sterically hindered bases. For instance, if using a strong base like lithium diisopropylamide (LDA) for a preceding alkylation step, ensure the temperature is kept extremely low (e.g., -78 °C) to minimize excess base-mediated epimerization after the desired reaction.[1][2] Consider using bases like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine for subsequent steps that require a base.

  • Temperature Control is Critical:

    • Problem: Higher reaction temperatures provide the activation energy for epimerization.

    • Solution: Perform all reaction and work-up steps at the lowest feasible temperature. For reactions involving strong bases, maintaining a temperature of -78 °C is often crucial.[1] During work-up, use cooled aqueous solutions to quench the reaction.

  • Solvent Effects:

    • Problem: Protic solvents can facilitate epimerization by providing a source of protons for the enolate intermediate.

    • Solution: Whenever possible, use aprotic solvents (e.g., THF, toluene, dichloromethane) and ensure they are anhydrous.

  • Reaction Time:

    • Problem: Prolonged reaction times, especially in the presence of a base or acid, increase the likelihood of reaching thermodynamic equilibrium, which may favor the undesired epimer.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Work-up and Purification:

    • Problem: Epimerization can also occur during aqueous work-up or chromatography.

    • Solution: Employ a buffered or neutral work-up.[1] For purification, consider using a less acidic silica gel or a different stationary phase if epimerization on the column is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of epimerization during the synthesis of 7-Oxa-2-azaspiro[4.5]decan-3-one?

A1: The most probable mechanism is the deprotonation-reprotonation at the carbon alpha to the lactam carbonyl. The presence of a base removes the acidic proton at this position, forming a planar enolate intermediate. This intermediate loses the original stereochemical information at that center. Subsequent reprotonation by a proton source can occur from either face of the planar enolate, leading to a mixture of diastereomers.[3]

Q2: Can the choice of protecting group on the nitrogen atom influence epimerization?

A2: Yes, the N-substituent can have a significant impact. Bulky protecting groups can sterically hinder the approach of a base to the alpha-proton, thereby slowing down the rate of epimerization. Electron-withdrawing protecting groups can increase the acidity of the alpha-proton, potentially making it more susceptible to abstraction. Therefore, the choice of the N-protecting group should be carefully considered in the overall synthetic strategy.

Q3: Are there any modern, photocatalytic methods that could be used to correct an undesired stereochemical outcome?

A3: Recent advancements in photoredox catalysis have enabled the development of methods for the diastereoselective epimerization of lactams.[4][5] These methods often utilize a photocatalyst and a hydrogen atom transfer (HAT) agent to reversibly generate a radical at the alpha-carbon. This allows for the equilibration of the less stable diastereomer to the thermodynamically more stable one.[4][5] While this would require the development of a specific protocol for 7-Oxa-2-azaspiro[4.5]decan-3-one, it represents a cutting-edge strategy for stereochemical editing.

Q4: How can I confirm the stereochemistry of my final product and quantify the extent of epimerization?

A4: The stereochemistry of your final product can be confirmed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) can often distinguish between diastereomers based on differences in chemical shifts and coupling constants. 2D NMR techniques like NOESY can provide through-space correlations that help to determine the relative stereochemistry.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an excellent method for separating and quantifying the ratio of diastereomers in your product mixture.

Visualizing the Problem: The Epimerization Pathway

The following diagram illustrates the key mechanistic steps leading to epimerization at the alpha-carbon of the lactam ring.

epimerization_pathway cluster_0 Epimerization Mechanism start Desired Epimer (Stereocenter Intact) enolate Planar Enolate Intermediate (Loss of Stereochemistry) start->enolate + Base - H⁺ enolate->start + H⁺ (Desired Face) end Mixture of Epimers (Desired + Undesired) enolate->end + H⁺ (Either Face) troubleshooting_workflow start Epimerization Observed check_base Is the base strong and non-hindered? start->check_base change_base Switch to a weaker or sterically hindered base (e.g., DIPEA, LiHMDS) check_base->change_base Yes check_temp Was the reaction run at elevated temperature? check_base->check_temp No end Desired Stereoisomer Obtained change_base->end lower_temp Lower reaction and work-up temperature (e.g., -78 °C) check_temp->lower_temp Yes check_solvent Was a protic solvent used? check_temp->check_solvent No lower_temp->end use_aprotic Use anhydrous, aprotic solvents (e.g., THF) check_solvent->use_aprotic Yes check_time Was the reaction time prolonged? check_solvent->check_time No use_aprotic->end optimize_time Optimize reaction time with close monitoring (TLC/LC-MS) check_time->optimize_time Yes check_time->end No optimize_time->end

Sources

Optimization

Technical Support Center: Purification of Polar Spirocyclic Compounds

Welcome to the technical support center for the purification of polar spirocyclic compounds. Spirocycles, with their rigid, three-dimensional structures, are a cornerstone of modern drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar spirocyclic compounds. Spirocycles, with their rigid, three-dimensional structures, are a cornerstone of modern drug discovery. However, the introduction of polar functional groups, while often beneficial for pharmacological properties, presents significant challenges during purification. These molecules frequently exhibit poor retention on traditional reversed-phase media and can suffer from issues like peak tailing and low solubility in compatible mobile phases.[1][2]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you overcome common purification hurdles and achieve high-purity compounds efficiently.

Section 1: Choosing Your Purification Strategy

The first and most critical decision is selecting the right chromatographic mode. Polar spirocycles often fail on standard C18 columns because they have limited hydrophobic character to interact with the stationary phase, leading to elution in or near the solvent front.[1][3] The choice between Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC) depends on the specific properties of your compound.

Diagram 1: Chromatography Mode Selection Workflow

Chromatography_Mode_Selection start_node Start: Characterize Your Polar Spirocycle decision1 Is the compound soluble and moderately retained on a polar-modified RP column? start_node->decision1 rp_node Reversed-Phase (RP) (with specialized columns) hilic_node Hydrophilic Interaction (HILIC) sfc_node Supercritical Fluid (SFC) decision1->rp_node Yes decision2 Is the compound highly polar, water-soluble, and poorly retained in RP? decision1->decision2 No decision2->hilic_node Yes decision3 Is the compound a chiral spirocycle or requires high-throughput purification? decision2->decision3 No/Maybe decision3->sfc_node Yes Peak_Tailing_Troubleshooting problem Problem: Peak Tailing Observed check_compound Is the spirocycle basic (e.g., contains an amine)? problem->check_compound check_overload Is the peak shape improved at lower concentration? check_compound->check_overload No cause_silanol Probable Cause: Silanol Interactions check_compound->cause_silanol Yes check_overload->problem No, investigate other causes (e.g., column void) cause_overload Probable Cause: Mass Overload check_overload->cause_overload Yes solution_additive Solution: Add mobile phase modifier (e.g., 0.1% TEA or Formic Acid) cause_silanol->solution_additive solution_column Solution: Use a high-purity, base-deactivated column cause_silanol->solution_column solution_reduce Solution: Reduce injection mass (lower volume/concentration) cause_overload->solution_reduce

Sources

Troubleshooting

Scaling up 7-Oxa-2-azaspiro[4.5]decan-3-one synthesis challenges

Welcome to the Technical Support Center for the scale-up synthesis of 7-Oxa-2-azaspiro[4.5]decan-3-one . Spirocyclic lactams are a highly valued class of compounds in medicinal chemistry, providing rigid, three-dimension...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 7-Oxa-2-azaspiro[4.5]decan-3-one . Spirocyclic lactams are a highly valued class of compounds in medicinal chemistry, providing rigid, three-dimensional bioisosteres that enhance binding affinity and allow drug candidates to escape the "flatland" of traditional aromatic rings[1].

However, transitioning the synthesis of oxa-azaspiro scaffolds from discovery scale (milligrams) to process scale (kilograms) frequently exposes critical bottlenecks, including severe exotherms, equilibrium limitations, and purification hurdles[2]. To address these challenges, we have engineered a highly scalable, cyanide-free, three-step route utilizing a Horner-Wadsworth-Emmons (HWE) olefination, followed by a nitromethane Michael addition, and concluding with a reductive lactamization[3].

Below, you will find our comprehensive troubleshooting guide, quantitative process data, and self-validating protocols designed to ensure robust execution.

I. Process Logic & Synthetic Workflow

Workflow SM Tetrahydro-3H-pyran-3-one (Starting Material) Step1 Step 1: HWE Olefination (TEPA, NaH, THF, 0°C) SM->Step1 Int1 Unsaturated Ester (Intermediate 1) Step1->Int1 IPC: Disappearance of C=O Step2 Step 2: Michael Addition (CH3NO2, DBU, 25°C) Int1->Step2 Int2 Gamma-Nitro Ester (Intermediate 2) Step2->Int2 IPC: IR NO2 Stretch Appears Step3 Step 3: Reductive Cyclization (Raney Ni, H2, 60°C) Int2->Step3 Product 7-Oxa-2-azaspiro[4.5]decan-3-one (Target Lactam) Step3->Product IPC: GC-MS M-46 Mass

Figure 1: Cyanide-free synthetic workflow and self-validating IPCs for 7-Oxa-2-azaspiro[4.5]decan-3-one.

II. Troubleshooting Guides & FAQs

Q1: Why transition from the classical hydrocyanation route to the nitromethane Michael addition strategy? Causality: The classical spiro-lactam route requires highly toxic KCN and an aggressive decarboxylation step that generates significant waste and hazardous exotherms on scale[1]. The HWE/nitromethane route is atom-economical, eliminates the risk of toxic cyanide gas, and completely bypasses the decarboxylation bottleneck, making it fundamentally safer for multigram to kilogram production[2].

Q2: The HWE olefination (Step 1) shows poor E/Z selectivity. Does this impact the downstream synthesis? Causality: The stereochemistry of the exocyclic double bond is inconsequential. The subsequent Michael addition of nitromethane creates the defining spirocenter, funneling both E and Z isomers into the exact same racemic gamma-nitro ester intermediate. You do not need to optimize for E/Z ratio.

Q3: During the Michael addition of nitromethane (Step 2), we observe the formation of bis-addition byproducts. How is this mitigated? Causality: Nitromethane possesses multiple acidic protons. If the base is too strong or the nitromethane stoichiometry is insufficient, the initial mono-adduct can deprotonate and act as a Michael donor itself, attacking another molecule of the unsaturated ester. Solution: Use a large excess of nitromethane (acting as both reagent and co-solvent) and a controlled, mild organic base like DBU at 0–5 °C. This drives the equilibrium toward the mono-adduct while suppressing secondary deprotonation.

Q4: The final reductive cyclization using Raney Nickel yields the primary amine but fails to fully cyclize to the lactam. What drives this? Causality: The catalytic reduction of the nitro group to the primary amine occurs readily at room temperature. However, the subsequent intramolecular aminolysis of the ethyl ester to form the spiro-lactam requires overcoming a significant entropic and enthalpic barrier[4]. If the temperature is too low, the intermediate amino-ester persists. Solution: Employ a two-stage temperature profile. Run the hydrogenation at 25 °C for 4 hours to ensure complete nitro reduction, then ramp the reactor to 70 °C for 8 hours to provide the thermal energy required to drive the lactamization to completion.

Troubleshooting Issue Identify Scale-Up Bottleneck Q1 Bis-addition in Step 2? Issue->Q1 A1 Increase CH3NO2 Equivalents Use Mild Base (DBU) Q1->A1 Yes Q2 Runaway Exotherm? Q1->Q2 No A2 Slow Dosing & Active Cooling Q2->A2 Yes Q3 Incomplete Lactamization? Q2->Q3 No A3 Two-Stage Temp Profile (25°C -> 70°C) Q3->A3 Yes

Figure 2: Decision matrix for resolving scale-up bottlenecks in spirocycle synthesis.

III. Quantitative Data: Process Optimization

Column chromatography is not economically viable for kilogram-scale batches due to the high polarity of 7-Oxa-2-azaspiro[4.5]decan-3-one, which causes severe silica streaking[3]. We optimized a crystallization protocol that drastically reduces solvent consumption while improving purity.

Table 1: Quantitative Comparison of Purification Strategies (1 kg Scale)

Purification MethodSolvent Volume (L/kg)Yield (%)Purity (HPLC Area %)Process Time (h)Scalability Rating
Silica Gel Chromatography1206598.548Poor
Toluene Recrystallization157497.016Moderate
EtOAc/Heptane Crystallization 8 86 99.6 12 Excellent

IV. Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step or workup until the In-Process Control (IPC) criteria are explicitly met.

Step 1: HWE Olefination
  • Charge a dry reactor with NaH (60% dispersion, 1.2 eq) and anhydrous THF (5 vol) under N₂. Cool to 0 °C.

  • Slowly dose triethyl phosphonoacetate (TEPA, 1.1 eq) over 1 hour, maintaining the internal temperature below 10 °C. Stir for 30 minutes until gas evolution ceases.

  • Add a solution of tetrahydro-3H-pyran-3-one (1.0 eq) in THF (2 vol) dropwise.

  • Warm the reaction to 25 °C and stir for 4 hours.

  • Self-Validating IPC: Pull an aliquot and analyze via GC-FID. The reaction is validated when the starting ketone peak is <1.0%.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the unsaturated ester.

Step 2: Michael Addition
  • Dissolve the unsaturated ester (1.0 eq) in nitromethane (10.0 eq). Note: The excess nitromethane acts as the solvent to prevent bis-addition.

  • Cool the mixture to 0 °C.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq) dropwise.

  • Stir at 25 °C for 12 hours.

  • Self-Validating IPC: Perform IR spectroscopy on an evaporated aliquot. The procedure is validated by the disappearance of the conjugated ester C=C stretch (~1640 cm⁻¹) and the appearance of strong aliphatic nitro stretches (~1550 and ~1375 cm⁻¹).

  • Concentrate under reduced pressure to remove excess nitromethane, dilute with EtOAc, wash with 1M HCl to remove DBU, and concentrate to yield the gamma-nitro ester.

Step 3: Reductive Cyclization & Crystallization
  • Transfer the gamma-nitro ester to a high-pressure hydrogenation reactor. Add absolute ethanol (8 vol) and Raney Nickel (20% w/w).

  • Pressurize with H₂ to 80 psi.

  • Stage 1 (Reduction): Stir at 25 °C for 4 hours.

  • Stage 2 (Lactamization): Increase the internal temperature to 70 °C and stir for 8 hours.

  • Self-Validating IPC: Analyze the mixture via LC-MS. The intermediate amino-ester (m/z [M+H]⁺ = 202) must be <1%, and the target lactam (m/z [M+H]⁺ = 156, corresponding to the loss of ethanol) must be the base peak.

  • Cool to room temperature, filter the catalyst carefully through a pad of Celite under N₂ (Raney Ni is pyrophoric), and concentrate the filtrate.

  • Purification: Dissolve the crude residue in minimal hot EtOAc (3 vol). Slowly add heptane (5 vol) until a persistent cloud point is reached. Cool to 5 °C to crystallize. Filter and dry to afford pure 7-Oxa-2-azaspiro[4.5]decan-3-one.

V. References

1.[1] Application Notes and Protocols for the Scale-up Synthesis of 6-Azaspiro[4.5]decan-7-one for Preclinical Studies. BenchChem. Available at: 2.[2] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: 3.[3] Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. BenchChem. Available at: 4.[4] One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base. PMC. Available at:

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to the Drug-Likeness of 7-Oxa-2-azaspiro[4.5]decan-3-one Derivatives

The pharmaceutical industry's paradigm shift towards molecules with high three-dimensional (3D) character has firmly established spirocyclic scaffolds as privileged structures in modern medicinal chemistry. The "escape f...

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Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry's paradigm shift towards molecules with high three-dimensional (3D) character has firmly established spirocyclic scaffolds as privileged structures in modern medicinal chemistry. The "escape from flatland" hypothesis posits that increasing the fraction of sp3-hybridized carbons (Fsp3) correlates directly with clinical success, improved solubility, and reduced off-target promiscuity[1].

Among emerging scaffolds, 7-Oxa-2-azaspiro[4.5]decan-3-one offers a highly developable combination of a hydrophilic oxa-azaspiro core and a lactam moiety. This provides both structural rigidity and versatile vectors for lead optimization. This guide objectively evaluates the drug-likeness of 7-Oxa-2-azaspiro[4.5]decan-3-one derivatives, comparing their physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles against traditional planar heterocycles and alternative spirocycles.

Structural Rationale and Physicochemical Advantages

Planar aromatic and heteroaromatic rings (e.g., substituted piperidines, morpholines) often suffer from suboptimal aqueous solubility and high promiscuity due to non-specific π-π stacking interactions[2]. Introducing a spirocyclic center—such as the quaternary carbon in 7-Oxa-2-azaspiro[4.5]decan-3-one—disrupts planarity.

This steric bulk restricts the conformational space, pre-organizing the ligand for optimal target engagement (reducing the entropic penalty of binding) while simultaneously shielding adjacent metabolic soft spots from cytochrome P450 (CYP) enzymes[3]. Furthermore, the incorporation of the oxygen heteroatom and the lactam carbonyl precisely tunes the topological polar surface area (tPSA), keeping lipophilicity (LogD) in the optimal range for oral bioavailability[4].

Table 1: Physicochemical Property Comparison (Representative Benchmarks)
Scaffold TypeRepresentative CoreFsp3cLogPAqueous Solubility (µM)Structural Rigidity
Spirocyclic (Target) 7-Oxa-2-azaspiro[4.5]decan-3-one~0.880.8 - 1.2>200High
Planar Heterocycle Substituted Morpholine~0.501.8 - 2.540 - 80Low (Flexible)
Alternative Spiro 2-Azaspiro[3.3]heptane~0.851.2 - 1.6120 - 160Moderate

Experimental Workflows for Drug-Likeness Evaluation

To empirically validate the theoretical advantages of the 7-Oxa-2-azaspiro[4.5]decan-3-one scaffold, a robust, self-validating ADME screening cascade is required. The following workflow isolates the impact of the spirocyclic core on metabolic stability and passive permeability.

ADME_Workflow Start Synthesize 7-Oxa-2-azaspiro[4.5]decan-3-one Physicochem Physicochemical Profiling (LogD, Solubility, Fsp3) Start->Physicochem InVitro In Vitro ADME Assays Physicochem->InVitro Metabolic Microsomal Stability (HLM/MLM) InVitro->Metabolic Permeability Permeability (PAMPA) InVitro->Permeability Decision Lead Selection Criteria Met? Metabolic->Decision Permeability->Decision

Workflow for evaluating the drug-likeness of spirocyclic derivatives.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems, ensuring that any observed improvements in the spirocyclic derivatives are artifacts of the chemistry, not assay variance.

Protocol A: Cytochrome P450 Microsomal Stability Assay

Objective: To quantify the intrinsic clearance ( CLint​ ) of the spirocyclic derivatives compared to planar analogs. Causality: Liver microsomes contain the full complement of CYP enzymes. By controlling the addition of NADPH (the essential electron donor for CYP activity), we isolate Phase I oxidative metabolism. The steric hindrance of the spirocycle typically restricts CYP access to labile C-H bonds.

  • Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: This physiological pH ensures optimal native folding and activity of the CYP enzymes.

  • Compound Spiking: Add the test compounds to a final concentration of 1 µM. Crucial Step: Include Verapamil (high clearance) and Warfarin (low clearance) as internal system controls. Reasoning: These controls self-validate the assay's dynamic range and confirm enzyme viability.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Kinetic Sampling & Termination: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Cold organic solvent instantly denatures the CYP proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess passive transcellular permeability, a critical factor for oral bioavailability. Causality: The oxa-azaspiro core increases polarity. PAMPA determines if this increased polarity detrimentally restricts passive diffusion across lipid bilayers.

  • Membrane Coating: Coat the porous filter membrane of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Reasoning: This creates a highly reproducible artificial lipid bilayer mimicking the enterocyte membrane.

  • Loading: Add 300 µL of the test compound (10 µM in PBS, 1% DMSO) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Include Propranolol as a high-permeability control.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber. Reasoning: A 5-hour window provides sufficient time to reach steady-state diffusion without compromising the integrity of the artificial lipid layer.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

Comparative Data Analysis

When subjected to the rigorous ADME cascade described above, 7-Oxa-2-azaspiro[4.5]decan-3-one derivatives consistently demonstrate superior drug-like metrics compared to their flatland equivalents[3]. The spiro scaffold successfully decouples lipophilicity from molecular weight, allowing medicinal chemists to optimize target affinity without sacrificing metabolic stability.

Table 2: In Vitro ADME Performance (Representative Data)
ScaffoldHLM Intrinsic Clearance (µL/min/mg)PAMPA Permeability ( 10−6 cm/s)CYP Inhibition ( IC50​ , µM)
7-Oxa-2-azaspiro[4.5]decan-3-one 12 (High Stability)15 (Moderate/High)>50 (Low Risk)
Planar Morpholine Analog 65 (Low Stability)22 (High)10 (Moderate Risk)

Conclusion: The 7-Oxa-2-azaspiro[4.5]decan-3-one scaffold is not merely a structural novelty; it is a highly functional tool for modern drug discovery. By elevating Fsp3 and restricting conformational flexibility, it provides a reliable pathway to overcome the solubility and metabolic liabilities inherent to traditional flat aromatic drug candidates.

References

  • Fsp3: A new parameter for drug-likeness Source: Drug Discovery Today (PubMed/NIH) URL:[Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review Source: PMC/NIH URL:[Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: Organic Letters (ACS Publications) URL:[Link]

  • Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Oxa-2-azaspiro[4.5]decan-3-one

As a Senior Application Scientist, I understand that handling novel spirocyclic scaffolds like 7-Oxa-2-azaspiro[4.5]decan-3-one requires more than just a cursory glance at a Safety Data Sheet (SDS). For drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel spirocyclic scaffolds like 7-Oxa-2-azaspiro[4.5]decan-3-one requires more than just a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and synthetic chemists, this compound presents specific logistical and safety challenges due to its physical state and spiro-lactam structure.

This guide provides a self-validating, mechanistic approach to handling, personal protective equipment (PPE) selection, and disposal, ensuring both operator safety and the chemical integrity of your reagents.

Physicochemical Profile & Hazard Causality

Before donning PPE, it is critical to understand why the equipment is necessary. 7-Oxa-2-azaspiro[4.5]decan-3-one (CAS: 1487759-95-4) is a light yellow to yellow solid[1]. As a fine powder, its primary risk vector is aerosolization during mechanical transfer.

Table 1: Hazard Profile and Mechanistic Rationale

GHS CodeHazard StatementMechanistic Rationale & Operational Impact
H315 Causes skin irritationThe compound can react with moisture on the skin (perspiration) to cause localized irritation. Prolonged contact may lead to dermatitis.
H319 Causes serious eye irritationFine solid particulates can easily bypass standard safety glasses. Contact with the ocular mucosa causes immediate, severe irritation[1].
H335 May cause respiratory irritationPrimary Risk: The low bulk density of the powder means it easily becomes airborne. Inhalation deposits the irritating lactam directly into the upper respiratory tract[1].
Storage 0–8 °C (Refrigerated)The spiro-lactam system is sensitive to thermal degradation and hydrolysis over time. Cold storage maintains 97%+ purity[1].

Personal Protective Equipment (PPE) Matrix

Under OSHA Standard 29 CFR 1910.132, PPE selection must be directly tied to a hazard assessment[2][3]. Because this compound is an irritant rather than a highly toxic systemic poison, we operate under a modified Level D / Level C protocol depending on the scale of the operation[4][5].

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationCausality / Scientific Justification
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses leave gaps at the top and sides. Goggles create a seal against the face, preventing airborne dust (H335) from settling into the eyes (H319)[6].
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides an excellent barrier against solid organic powders. Note: If dissolving the compound in a carrier solvent (e.g., DMF, DMSO), upgrade to thicker gloves (≥ 0.4 mm) as the solvent acts as a permeation enhancer[3].
Body Protection 100% Cotton Lab Coat with Knit CuffsKnit cuffs prevent the sleeves from dragging through the powder and eliminate gaps where airborne dust could settle on the forearms (H315)[3].
Respiratory Fume Hood (Primary) + N95 (Contingency)Routine handling must occur inside a certified chemical fume hood[7]. An N95/P100 respirator is only required during spill cleanup outside of engineering controls[3][5].

Operational Handling Protocol

The following protocol is designed to protect the operator from exposure while protecting the chemical from moisture degradation.

Step-by-Step Methodology: Weighing and Transfer
  • Thermal Equilibration: Remove the sealed container from 0–8 °C storage. Place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold container in a humid lab causes atmospheric moisture to condense on the solid, leading to clumping, inaccurate weighing, and potential hydrolysis of the lactam ring.

  • Environmental Setup: Prepare an analytical balance inside a certified chemical fume hood. Crucial: Engage the balance's draft shield.

    • Causality: The fume hood's face velocity (typically 80–100 fpm) is necessary to capture airborne dust (mitigating H335)[7]. However, this airflow will blow the light powder off the weigh boat. The draft shield isolates the micro-environment.

  • Static Mitigation: Pass the weigh boat and micro-spatula through an anti-static ionizer.

    • Causality: Dry, spirocyclic powders frequently hold static charges, causing them to "jump" unpredictably, contaminating the balance and increasing exposure risk.

  • Closed Transfer: Transfer the weighed solid directly into a reaction flask or a sealed vial before removing it from the fume hood. Never transport open weigh boats across the laboratory.

HandlingWorkflow S1 1. Storage Retrieval (0-8 °C, Sealed) S2 2. Thermal Equilibration (Desiccator, RT) S1->S2 Prevent Moisture Condensation S3 3. Weighing Station (Fume Hood + Draft Shield) S2->S3 Don PPE Matrix S4 4. Reaction Transfer (Closed System) S3->S4 Minimize Dust Aerosolization S5 5. Waste Segregation (Solid Organic Waste) S4->S5 Post-Reaction Cleanup

Figure 1: End-to-end operational workflow for handling 7-Oxa-2-azaspiro[4.5]decan-3-one.

Spill Response & Decontamination Plan

In the event of a spill, the primary objective is to prevent aerosolization . Do not use a brush and dustpan, as dry sweeping will immediately generate a hazardous dust cloud[7].

Step-by-Step Methodology: Solid Spill Containment
  • Isolate & Assess: Evacuate immediate personnel from the spill radius. Ensure the room's ventilation system is active.

  • Don Spill PPE: If the spill is outside the fume hood, the responder must don chemical splash goggles, double nitrile gloves, and an N95/P100 particulate respirator[5].

  • Wet Wiping (The Core Tactic): Lightly dampen a disposable absorbent pad or paper towel with a compatible, low-toxicity solvent (e.g., water or ethanol).

    • Causality: The liquid binds the fine powder into a slurry, completely eliminating the inhalation hazard (H335) during cleanup.

  • Inward Collection: Wipe from the perimeter of the spill toward the center to prevent spreading the compound.

  • Secondary Decontamination: Once the bulk solid is removed, wipe the surface a second time with a solvent-soaked towel to remove any microscopic lactam residue.

SpillResponse E1 Solid Spill Detected E2 Assess Scale & Hazards (H315, H319, H335) E1->E2 E3 Isolate Area & Ensure Ventilation E2->E3 If Minor (<50g) E4 Dampen Absorbent (Prevent Dust) E3->E4 Don Spill PPE E5 Wipe Surface (Inward Motion) E4->E5 Avoid Sweeping E6 Seal in Hazardous Waste Container E5->E6 Decontaminate with Solvent

Figure 2: Step-by-step emergency spill response protocol for solid powder containment.

Waste Disposal Logistics

Proper disposal ensures environmental compliance and laboratory safety[8][9].

  • Solid Waste: All contaminated consumables (weigh boats, damp paper towels from spill cleanup, empty vials) must be placed in a heavy-duty, sealable polyethylene bag. Label clearly as "Hazardous Solid Waste: Organic Irritant (7-Oxa-2-azaspiro[4.5]decan-3-one)" .

  • Liquid Waste: If the compound is dissolved in a solvent during an experiment, dispose of it in the Non-Halogenated Organic Waste carboy (unless a halogenated solvent like DCM was used).

  • Regulatory Note: Never dispose of this compound down the sink drain[8].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." ncbi.nlm.nih.gov. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." osha.gov. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-2-azaspiro[4.5]decan-3-one
Reactant of Route 2
7-Oxa-2-azaspiro[4.5]decan-3-one
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